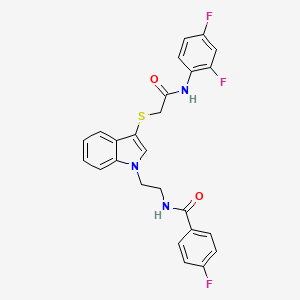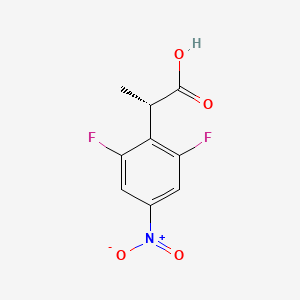![molecular formula C8H7N3O B2707027 (NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine CAS No. 2413937-12-7](/img/structure/B2707027.png)
(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for various applications due to their key characteristics . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and an anxiolytic agent called ocinaplon .
Synthesis Analysis
These compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[1,5-a]pyrimidine scaffold . This scaffold can be modified with various functional groups to tune the properties of the resulting compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the substitution of different nucleophiles onto the pyrazolo[1,5-a]pyrimidine scaffold .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be tuned by modifying the pyrazolo[1,5-a]pyrimidine scaffold . For example, they can exhibit tunable photophysical properties .Wissenschaftliche Forschungsanwendungen
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Development
Heterocyclic N-oxide molecules, including derivatives from pyrazolo[1,5-a]pyridin, are recognized for their versatility as synthetic intermediates and their biological significance. These compounds have been involved in the formation of metal complexes, design of catalysts, asymmetric catalysis and synthesis, and have shown potential in medicinal applications with activities against cancer, bacteria, and inflammation. The exploration of heterocyclic N-oxide derivatives has contributed to advancements in chemistry and drug development, highlighting their importance in organic syntheses, catalysis, and pharmaceutical applications (Li et al., 2019).
Therapeutic Applications of Pyrazoline Derivatives
Pyrazolines, closely related to pyrazolo[1,5-a]pyridin derivatives, exhibit a wide range of pharmacological effects. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Pyrazoline derivatives have been recognized for their versatility in therapeutic applications, with many new compounds synthesized and patented for their significant pharmacological effects. The diversity in biological properties has stimulated research into pyrazoline derivatives as promising candidates for various therapeutic uses (Shaaban et al., 2012).
Pyrazolo[3,4-d]pyrimidines in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines, structurally similar to pyrazolo[1,5-a]pyridin derivatives, play a significant role in medicinal chemistry due to their therapeutic significance. Their bioactivity as adenosine antagonistic properties has led to investigations into their potential as treatments for various diseases. Pyrazolo[3,4-d]pyrimidines have shown promise in addressing conditions related to the central nervous system, cardiovascular system, cancer, and inflammation. This highlights the medicinal relevance of pyrazolo[3,4-d]pyrimidines and, by extension, related structures such as pyrazolo[1,5-a]pyridin derivatives (Chauhan & Kumar, 2013).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, is a privileged heterocycle in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory activities, and more. This scaffold has attracted significant attention for structure-activity relationship studies, leading to the development of numerous lead compounds for various disease targets. The versatility of the pyrazolo[1,5-a]pyrimidine scaffold underscores the potential of structurally related compounds in developing novel therapeutic agents (Cherukupalli et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-10-6-8-3-1-2-7-4-5-9-11(7)8/h1-6,12H/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXMQKIHGAIOZ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=CC=NN2C(=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2706944.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)

![7-chloro-N-cyclohexyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2706952.png)



![[2-({4-[(2,4-Dimethylphenyl)amino]pteridin-2-yl}amino)ethyl]dimethylamine](/img/structure/B2706956.png)



![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2H-chromene-3-carboxamide](/img/structure/B2706967.png)
